molecular formula C8H7N3 B13962956 Pyrrolo[1,2-D][1,2,4]triazocine CAS No. 257284-55-2

Pyrrolo[1,2-D][1,2,4]triazocine

Cat. No.: B13962956
CAS No.: 257284-55-2
M. Wt: 145.16 g/mol
InChI Key: SFBXATBJBGMDGX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-D][1,2,4]triazocine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-D][1,2,4]triazocine typically involves multi-step processes that start with readily available starting materials. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction between pyrrole and formamidine acetate in the presence of a base such as sodium hydride can yield the desired triazocine compound .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. A notable approach includes the use of commodity chemicals like pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method not only increases the overall yield but also ensures the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-D][1,2,4]triazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrrolo[1,2-D][1,2,4]triazocine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-D][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-D][1,2,4]triazocine stands out due to its unique ring structure and the specific arrangement of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

257284-55-2

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

pyrrolo[1,2-d][1,2,4]triazocine

InChI

InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H

InChI Key

SFBXATBJBGMDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C=NN=C1

Origin of Product

United States

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